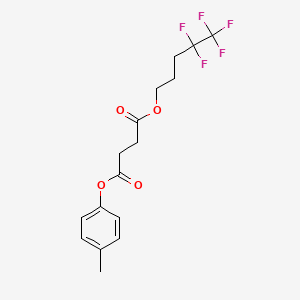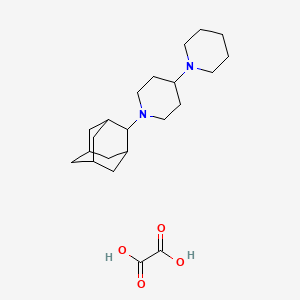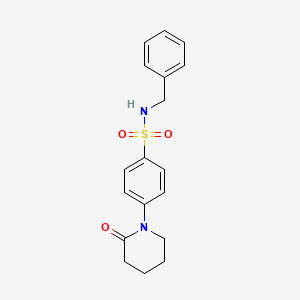![molecular formula C11H16N2O3S B5230355 3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5230355.png)
3-{[methyl(propyl)amino]sulfonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[methyl(propyl)amino]sulfonyl}benzamide, commonly known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPA is a sulfonamide derivative that exhibits a broad range of biological activities, making it an attractive target for drug discovery and development.
科学的研究の応用
MPA has been extensively studied for its potential applications in various research fields. One of the most notable applications of MPA is its use as a protease inhibitor. MPA has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This property of MPA makes it a promising candidate for the development of new drugs for the treatment of diseases such as cancer and inflammation.
In addition to its protease inhibitory activity, MPA has also been shown to exhibit antibacterial and antifungal activity. Several studies have reported the effectiveness of MPA against various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This property of MPA makes it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of MPA is not fully understood. However, several studies have suggested that MPA acts as a competitive inhibitor of proteases by binding to their active sites. This binding prevents the proteases from cleaving their substrates, resulting in the inhibition of their activity. The exact mechanism by which MPA exhibits antibacterial and antifungal activity is still under investigation.
Biochemical and Physiological Effects:
MPA has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that MPA can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in the apoptotic pathway. MPA has also been shown to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its broad range of biological activities. MPA can be used as a protease inhibitor, antibacterial agent, and antifungal agent, making it a versatile tool for researchers. However, one of the limitations of using MPA in lab experiments is its potential toxicity. MPA has been shown to exhibit cytotoxicity in some cell lines, and its use should be carefully monitored.
将来の方向性
There are several future directions for the research and development of MPA. One of the most promising directions is the development of new drugs based on the structure of MPA. The protease inhibitory activity of MPA makes it a potential candidate for the development of new drugs for the treatment of cancer and inflammation. Another future direction is the investigation of the antibacterial and antifungal activity of MPA. Further studies are needed to fully understand the mechanism of action of MPA against bacterial and fungal strains.
Conclusion:
In conclusion, MPA is a sulfonamide derivative that exhibits a broad range of biological activities. Its protease inhibitory activity, antibacterial and antifungal activity, and potential as a drug candidate make it an attractive target for research and development. The synthesis method of MPA has been optimized to produce high yields, and its mechanism of action is still under investigation. However, the biochemical and physiological effects of MPA have been extensively studied, and its advantages and limitations for lab experiments are well documented. There are several future directions for the research and development of MPA, and further studies are needed to fully understand its potential applications.
合成法
The synthesis of MPA involves the reaction of 3-aminobenzoic acid with methyl propyl sulfone in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with methylamine to obtain MPA. This synthesis method has been reported in several research papers and has been optimized to produce high yields of MPA.
特性
IUPAC Name |
3-[methyl(propyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-3-7-13(2)17(15,16)10-6-4-5-9(8-10)11(12)14/h4-6,8H,3,7H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDRVMMOOUBSRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(propyl)sulfamoyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}amino)benzoic acid](/img/structure/B5230287.png)
![N~1~-(4-fluorophenyl)-N~2~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5230320.png)
![N-[4-(4-chlorophenoxy)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5230326.png)
![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5230341.png)
![dimethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}terephthalate](/img/structure/B5230348.png)

![ethyl 1-(4-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5230369.png)

![methyl 4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B5230383.png)
![N-[(benzylamino)carbonothioyl]aspartic acid](/img/structure/B5230397.png)
![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)